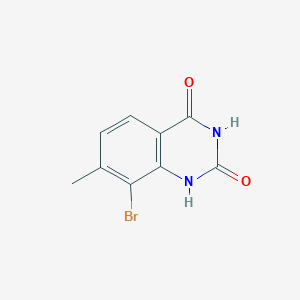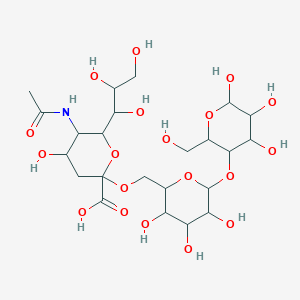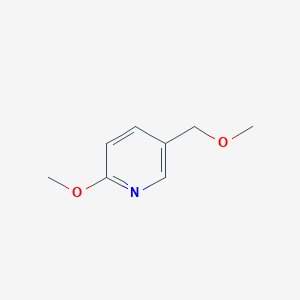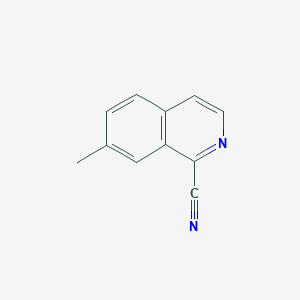![molecular formula C13H25BF4N2 B12094128 (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)
(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyrrolidine rings and a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate typically involves the reaction of (2S,5S)-2,5-dimethylpyrrolidine with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with tetrafluoroboric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can help to optimize the yield and purity of the final product. The process may also include steps for purification, such as crystallization or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrrolidinium salts.
Scientific Research Applications
(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylpyrrolidine
- (2S,5S)-2,5-Dimethylpiperazine
- (2S,5S)-2,5-Hexanediol
Uniqueness
Compared to similar compounds, (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate is unique due to its dual pyrrolidine structure and the presence of the tetrafluoroborate anion. This unique structure imparts specific chemical properties and reactivity, making it particularly valuable in applications requiring high stereochemical purity and specific reactivity profiles.
Properties
Molecular Formula |
C13H25BF4N2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrrolidin-1-ium-1-ylidene)methyl]-2,5-dimethylpyrrolidine;tetrafluoroborate |
InChI |
InChI=1S/C13H25N2.BF4/c1-10-5-6-11(2)14(10)9-15-12(3)7-8-13(15)4;2-1(3,4)5/h9-13H,5-8H2,1-4H3;/q+1;-1 |
InChI Key |
ORNKQQWSJFXBAD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(N1C=[N+]2C(CCC2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)

![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)

![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)








